molecular formula C11H10O4 B1239998 2-Hydroxy-3-methylbenzalpyruvate

2-Hydroxy-3-methylbenzalpyruvate

Cat. No.: B1239998
M. Wt: 206.19 g/mol
InChI Key: DWONKORAGIKGGD-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-methylbenzalpyruvate (KEGG ID: C14086) is a key intermediate in the naphthalene degradation pathway of Escherichia coli KO11FL, a strain engineered for biofuel production . Structurally, it features a benzene ring substituted with a hydroxyl group at position 2 and a methyl group at position 3, conjugated to a pyruvate moiety via a double bond. This compound is generated during the enzymatic cleavage of 2-hydroxy-8-methylchromene-2-carboxylate (C14085) and is subsequently hydrolyzed into 3-methylsalicylaldehyde and pyruvate by a hydrolase enzyme (reaction R06914[c]) . Its role in microbial catabolism highlights its importance in breaking down polycyclic aromatic hydrocarbons (PAHs) into less toxic metabolites, facilitating environmental bioremediation .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

(Z)-4-(2-hydroxy-3-methylphenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C11H10O4/c1-7-3-2-4-8(10(7)13)5-6-9(12)11(14)15/h2-6,13H,1H3,(H,14,15)/b6-5-

InChI Key

DWONKORAGIKGGD-WAYWQWQTSA-N

SMILES

CC1=C(C(=CC=C1)C=CC(=O)C(=O)O)O

Isomeric SMILES

CC1=C(C(=CC=C1)/C=C\C(=O)C(=O)O)O

Canonical SMILES

CC1=C(C(=CC=C1)C=CC(=O)C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

trans-o-Hydroxybenzylidenepyruvate (C06203)

  • Structure : Lacks the methyl group at position 3 but retains the hydroxylated benzene ring conjugated to pyruvate.
  • Pathway Role : Found in analogous degradation pathways (e.g., toluene/xylene metabolism), where it is hydrolyzed to salicylaldehyde and pyruvate.

2-Hydroxychromene-2-carboxylate (C06204)

  • Structure : Contains a chromene ring (fused benzene and oxygen-containing heterocycle) with a carboxylate group at position 2.
  • Pathway Role : Acts as a precursor to benzalpyruvate derivatives in naphthalene degradation. Enzymatic ring-opening of chromene generates compounds like 2-hydroxy-3-methylbenzalpyruvate.
  • Key Difference : The chromene scaffold introduces electronic and conformational differences, influencing reactivity and enzyme binding compared to planar benzalpyruvate structures .

2-Hydroxy-8-methylchromene-2-carboxylate (C14085)

  • Structure : Methyl-substituted chromene derivative with a carboxylate group.
  • Pathway Role : Direct precursor to this compound in E. coli KO11FL. Its enzymatic conversion involves cleavage of the chromene ring to form the benzalpyruvate intermediate.
  • Key Difference : The methyl group at position 8 (vs. position 3 in this compound) dictates regioselectivity during enzymatic processing, ensuring pathway specificity .

Data Table: Comparative Analysis of Key Compounds

KEGG ID Compound Name Structure Features Pathway Role Reaction Type Products
C14086 This compound 2-hydroxy-3-methylbenzene + pyruvate Intermediate in naphthalene cleavage Hydrolysis (R06914) 3-Methylsalicylaldehyde, Pyruvate
C06203 trans-o-Hydroxybenzylidenepyruvate 2-hydroxybenzene + pyruvate Toluene/xylene metabolism Hydrolysis Salicylaldehyde, Pyruvate
C06204 2-Hydroxychromene-2-carboxylate Chromene ring + carboxylate Precursor to benzalpyruvate Ring-opening Benzaldehyde derivatives
C14085 2-Hydroxy-8-methylchromene-2-carboxylate 8-methylchromene + carboxylate Precursor to C14086 Cleavage C14086, CO₂

Research Findings and Mechanistic Insights

  • coli compared to unmethylated analogs like C06203 .
  • Enzymatic Specificity : Hydrolases acting on C14086 (R06914[c]) exhibit strict regioselectivity, as evidenced by the inability of C06203 to substitute in this reaction .
  • Environmental Relevance : Studies by Kim et al. (2004) and Eaton et al. (cited in ) emphasize the efficiency of methyl-substituted intermediates like C14086 in degrading alkylated PAHs, common pollutants in oil-contaminated environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-methylbenzalpyruvate
Reactant of Route 2
2-Hydroxy-3-methylbenzalpyruvate

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